6-Hydroxy-5-fluorocytosine

Catalog No.
S14023368
CAS No.
M.F
C4H4FN3O2
M. Wt
145.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-5-fluorocytosine

Product Name

6-Hydroxy-5-fluorocytosine

IUPAC Name

6-amino-5-fluoro-1H-pyrimidine-2,4-dione

Molecular Formula

C4H4FN3O2

Molecular Weight

145.09 g/mol

InChI

InChI=1S/C4H4FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10)

InChI Key

WTSJNKDJPYBJFH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)F

6-Hydroxy-5-fluorocytosine is a derivative of 5-fluorocytosine, a fluorinated pyrimidine analog primarily used as an antifungal agent. This compound is characterized by the presence of a hydroxyl group at the 6-position of the pyrimidine ring, which differentiates it from its parent compound. The molecular formula for 6-hydroxy-5-fluorocytosine is C4H4FN3O, and its structure can be described as a pyrimidine ring with a fluorine atom and a hydroxyl group attached.

Typical of pyrimidine derivatives. These include:

  • Hydroxylation: The introduction of additional hydroxyl groups can occur under specific conditions, potentially leading to more complex derivatives.
  • Deamination: Similar to 5-fluorocytosine, it may be converted into other fluorinated compounds through deamination processes.
  • Acylation and Alkylation: The hydroxyl group can participate in acylation or alkylation reactions, modifying the compound's pharmacological properties.

The synthesis of 6-hydroxy-5-fluorocytosine can occur through metabolic pathways involving 5-fluorocytosine. Specifically, it has been identified as a minor metabolite formed during the treatment with 5-fluorocytosine in patients . The following general steps outline its synthesis:

  • Administration of 5-Fluorocytosine: Upon administration, 5-fluorocytosine undergoes enzymatic conversion in the body.
  • Hydroxylation: Enzymatic or chemical processes lead to the hydroxylation at the 6-position, resulting in the formation of 6-hydroxy-5-fluorocytosine.

While 6-hydroxy-5-fluorocytosine is not widely studied for direct therapeutic applications, its relationship with 5-fluorocytosine suggests potential relevance in:

  • Pharmacokinetics Studies: Understanding its formation could help optimize dosing regimens for antifungal therapies.
  • Metabolite Profiling: It serves as an important marker in studies assessing the metabolism of fluorinated compounds.

Interaction studies have shown that 6-hydroxy-5-fluorocytosine may influence the efficacy of other drugs. For instance, research indicates that it could potentially modulate the effects of sterol biosynthesis inhibitors when used alongside antifungal agents like miconazole . This highlights its relevance in combination therapies and necessitates further investigation into its interactions with various pharmacological agents.

Several compounds share structural similarities with 6-hydroxy-5-fluorocytosine. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
5-FluorouracilPyrimidine derivativeWidely used as an anticancer drug; precursor to 5-fluorocytosine.
5-FluorocytosinePyrimidine with fluorineAntifungal agent; converted into active metabolites in vivo.
6-Hydroxy-5-fluorouracilHydroxylated derivative of 5-FluorouracilPotentially exhibits different pharmacological properties due to hydroxylation.
CytosineBasic nucleobasePrecursor to nucleic acids; lacks fluorination and hydroxylation features.

The uniqueness of 6-hydroxy-5-fluorocytosine lies in its specific hydroxylation at the 6-position while retaining the fluorinated characteristics that contribute to its biological activity.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

145.02875454 g/mol

Monoisotopic Mass

145.02875454 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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